molecular formula C5H5N3O2 B078374 3-amino-2-nitropyridine CAS No. 13269-19-7

3-amino-2-nitropyridine

Cat. No.: B078374
CAS No.: 13269-19-7
M. Wt: 139.11 g/mol
InChI Key: GZBKVUGZEAJYHH-UHFFFAOYSA-N
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Description

3-Amino-2-nitropyridine (CAS 13269-19-7) is a nitro-substituted aminopyridine derivative with the molecular formula C₅H₅N₃O₂ and a molecular weight of 139.11 g/mol . It is structurally characterized by an amino (-NH₂) group at the 3-position and a nitro (-NO₂) group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the production of diaminopyridines. For example, catalytic reduction of this compound yields 2,3-diaminopyridine, a valuable precursor in pharmaceuticals and agrochemicals . However, the synthesis of this compound itself is noted for being labor-intensive and time-consuming, often requiring specialized nitration and separation techniques to isolate it from byproducts like 2-amino-5-nitropyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-2-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 3-aminopyridine.

Another method involves the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent. This reaction forms the N-nitropyridinium ion, which, when reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water, yields 3-nitropyridine .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-amino-2-nitropyridine involves its reactivity towards various chemical reagents. The nitro group can undergo reduction, leading to the formation of an amino group, which can further participate in various chemical reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group .

Comparison with Similar Compounds

Comparison with Structural Isomers

2-Amino-3-Nitropyridine (CAS 4214-75-9) and 2-Amino-5-Nitropyridine (CAS 4214-76-0)

These isomers differ in the position of the nitro group relative to the amino group. Despite their structural similarity, their differentiation is analytically challenging. Traditional mass spectrometry (EI-MS) fails to distinguish them due to nearly identical fragmentation patterns. Advanced techniques like chemical ionization tandem mass spectrometry (CI-MS-MS) or EI/MS/MS are required, as these methods exploit subtle differences in ion stability and fragmentation pathways .

Property 3-Amino-2-Nitropyridine 2-Amino-3-Nitropyridine 2-Amino-5-Nitropyridine
CAS Number 13269-19-7 4214-75-9 4214-76-0
Molecular Formula C₅H₅N₃O₂ C₅H₅N₃O₂ C₅H₅N₃O₂
Key Applications Precursor to 2,3-diaminopyridine Limited data; used in niche syntheses Pharmaceutical intermediate

Comparison with Substituted Derivatives

2-Amino-3-Methyl-5-Nitropyridine (CAS N/A)

This derivative features a methyl group at the 3-position, which enhances steric hindrance and alters electronic properties. It is utilized in specialized syntheses, though its applications are less documented .

4-Methyl-3-Nitropyridin-2-Amine (CAS N/A)

The methyl group at the 4-position induces conformational changes in the pyridine ring, as evidenced by X-ray crystallography. This compound exhibits a planar nitro group and an intramolecular N-H···O hydrogen bond, stabilizing its structure. Such features contrast with this compound, which lacks substituents that enforce planarity .

Property This compound 2-Amino-3-Methyl-5-Nitropyridine 4-Methyl-3-Nitropyridin-2-Amine
Substituents -NH₂ (3), -NO₂ (2) -NH₂ (2), -NO₂ (5), -CH₃ (3) -NH₂ (2), -NO₂ (3), -CH₃ (4)
Key Characteristics High reactivity in reduction Enhanced steric effects Planar nitro group

Comparison with Halogenated Analogues

2-Amino-5-Bromo-3-Nitropyridine (CAS 6945-68-2)

The bromine atom at the 5-position increases molecular weight (223.02 g/mol) and polarizability compared to this compound. This compound is used in catalytic reductions to yield halogenated diaminopyridines, which are valuable in cross-coupling reactions .

2-Amino-5-Chloro-3-Nitropyridine (CAS N/A)

Similar to the brominated analogue, the chlorine atom enhances electrophilicity at the 5-position. However, its smaller atomic radius results in weaker steric effects compared to bromine .

Property This compound 2-Amino-5-Bromo-3-Nitropyridine 2-Amino-5-Chloro-3-Nitropyridine
Molecular Weight 139.11 g/mol 223.02 g/mol ~178.56 g/mol (estimated)
Reactivity Reduces to 2,3-diaminopyridine Forms brominated diaminopyridine Forms chlorinated diaminopyridine

Research Findings and Challenges

  • Synthesis Efficiency: The preparation of this compound is less efficient than its isomers due to tedious separation steps and variable yields in reduction reactions .
  • Analytical Differentiation : Structural isomers require advanced MS/MS techniques for identification, highlighting the need for specialized instrumentation in quality control .
  • Structural Insights : Crystallographic studies reveal that substituent positions significantly influence molecular planarity and hydrogen-bonding networks, impacting reactivity and stability .

Biological Activity

3-Amino-2-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of both amino and nitro functional groups on the pyridine ring. The synthesis of this compound often involves nitration reactions where 3-aminopyridine is treated with nitrating agents to selectively introduce the nitro group at the 2-position. For instance, a method described in patent literature involves the reaction of 3-aminopyridine with phosgene or urea followed by nitration, yielding high selectivity for the desired product .

Biological Activity

The biological activity of this compound has been studied extensively, revealing a range of pharmacological effects:

  • Antimicrobial Activity : Research indicates that nitropyridine derivatives exhibit significant antimicrobial properties. For example, compounds derived from this compound have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .
  • Antitumor Properties : Some studies have highlighted the cytotoxic effects of this compound on cancer cells. The compound has been evaluated for its ability to induce apoptosis in tumor cells, making it a candidate for further development in cancer therapy .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are complex and involve several pathways:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, leading to increased ROS production, which is implicated in cell signaling pathways related to apoptosis and inflammation.
  • Enzyme Inhibition : Some studies have reported that this compound can inhibit specific enzymes involved in cellular proliferation and inflammation, contributing to its therapeutic effects.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • A study published in MDPI assessed the antimicrobial activity of several nitro compounds including derivatives of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
  • Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), reporting IC50 values indicating potent activity comparable to established chemotherapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Tested Organisms/Cell Lines Effect Observed Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntitumorHeLa, MCF-7Cytotoxicity (IC50 values)
Anti-inflammatoryIn vitro assaysInhibition of cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-amino-2-nitropyridine, and what are their limitations?

  • Methodological Answer : The synthesis of this compound typically involves nitration of 2-aminopyridine, though this method yields a mixture of isomers (e.g., 2-amino-5-nitropyridine as the major product), requiring tedious separation . Catalytic reduction of nitro intermediates (e.g., this compound to 2,3-diaminopyridine) offers higher yields but requires precise control of reaction conditions (e.g., hydrogenation catalysts, solvent systems) . Alternative routes, such as microwave-assisted synthesis, may improve regioselectivity but are not yet extensively validated for this compound .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : FT-IR to confirm functional groups (e.g., nitro and amino vibrations) and NMR (¹H/¹³C) to resolve aromatic proton environments .
  • X-ray crystallography : For definitive structural elucidation, though crystallization may require specialized conditions due to molecular polarity .
  • Chromatography : HPLC or GC-MS to assess purity and identify byproducts from synthesis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Refer to its Material Safety Data Sheet (MSDS):

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Store in a cool, dry, ventilated area away from oxidizing agents.
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How do computational methods (DFT, MP2) predict the electronic and structural properties of this compound?

  • Methodological Answer : Density functional theory (DFT) and MP2 calculations at the 6-311++G(d,p) level accurately replicate experimental bond lengths and angles (e.g., C-NO₂ and C-NH₂ groups). These methods also predict intramolecular hydrogen bonding, HOMO-LUMO gaps (~4.5 eV), and NMR chemical shifts (deviations <5% from experimental data) . Such models guide rational design of derivatives with tailored electronic properties.

Q. What role does this compound play in synthesizing heterocyclic compounds for pharmaceutical applications?

  • Methodological Answer : It serves as a precursor for bioactive molecules:

  • Anticancer agents : Catalytic reduction yields 2,3-diaminopyridine, a scaffold for kinase inhibitors .
  • Phenoxazines/benzopyridoxazines : Microwave-assisted coupling with halophenols generates fused heterocycles via Ullmann-type reactions .
  • Coordination complexes : The amino and nitro groups enable chelation with transition metals for catalytic or sensing applications .

Q. How does the nitro group influence the reactivity and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : The nitro group enhances electrophilic aromatic substitution but renders the compound sensitive to reducing environments. Stability studies show:

  • Acidic conditions : Protonation of the amino group reduces nucleophilicity.
  • Alkaline conditions : Risk of nitro group reduction to amine, requiring inert atmospheres for reactions .
  • Thermal stability : Decomposition above 200°C, necessitating controlled heating in synthetic workflows .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst variability : Pd/C vs. Raney Ni in hydrogenation affects diaminopyridine yields .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nitro-group reactivity but may cause side reactions .
  • Analytical validation : Cross-check purity via orthogonal methods (e.g., elemental analysis vs. LC-MS) to confirm yield accuracy .

Properties

IUPAC Name

2-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBKVUGZEAJYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157715
Record name 2-Nitropyridin-3-amine
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13269-19-7
Record name 2-Nitro-3-pyridinamine
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Record name 2-Nitropyridin-3-amine
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Record name 2-Nitropyridin-3-amine
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Record name 2-nitropyridin-3-amine
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Retrosynthesis Analysis

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